4-(2-methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
8-[(2-methoxyphenyl)methyl]-12-methylsulfanyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c1-22-12-6-4-3-5-10(12)9-19-14(21)13-11(7-8-24-13)20-15(19)17-18-16(20)23-2/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAYXIFHPISWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core structure that is known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of approximately 260.31 g/mol. Its structural components contribute to its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds within the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine class exhibit significant anticancer activity. For instance:
- Case Study : A series of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines were evaluated for their cytotoxic effects against various cancer cell lines in vitro. The results showed that these compounds could inhibit cell proliferation effectively across multiple cancer types including lung and breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10.5 | Apoptosis induction |
| MCF-7 (Breast) | 8.7 | Cell cycle arrest |
| HeLa (Cervical) | 12.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
Additionally, derivatives of this compound have shown promise as antimicrobial agents. Research indicates:
- Antibacterial Activity : Compounds similar to this compound were tested against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Results demonstrated significant inhibition zones indicating effective antibacterial properties .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thienopyrimidine scaffold has been shown to inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways such as the PI3K/Akt pathway which is crucial for cell survival and proliferation.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication processes.
Synthesis
The synthesis of this compound involves multi-step reactions including cyclization and functionalization processes that enhance its biological activity .
Comparison with Similar Compounds
Key Observations :
Fused Ring Systems and Stability
The fused thieno-triazolopyrimidine scaffold is prone to Dimroth rearrangement under basic conditions, forming linear isomers with altered bioactivity . Comparisons with other fused systems include:
Key Observations :
- The thieno[2,3-e] fusion in the target compound provides steric protection against rearrangement, unlike angular analogs like 54a, which readily isomerize .
Pharmacological Potential
While direct data for the target compound are unavailable, structurally related compounds highlight trends:
- Antimicrobial Activity : Analogs with pyrrolidinylmethyl or piperidinylmethyl groups at position 1 show efficacy against bacterial and fungal strains, suggesting that the target’s methylthio group may offer a balance between activity and toxicity .
- Antitumor Activity : Pyridotriazolopyrimidines with tolyl substituents inhibit cancer cell lines (IC50 values comparable to doxorubicin), implying that the 2-methoxybenzyl group in the target compound could be optimized for oncology applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
